molecular formula C17H22Cl2N2O5S B4302475 octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

Cat. No. B4302475
M. Wt: 437.3 g/mol
InChI Key: BSJGCPRSXNOXIC-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate, also known as SDM-25, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. SDM-25 belongs to the class of compounds known as sulfonyl carbamates, which have been shown to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate may bind to the active site of carbonic anhydrase, inhibiting its activity and leading to a decrease in bicarbonate production.
Biochemical and Physiological Effects:
octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, it has been shown to inhibit the growth of cancer cells in vitro. octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate has also been found to have anti-inflammatory effects, which may be due to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One advantage of octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate is its potential as a research tool for the study of carbonic anhydrase and its role in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate. One direction is to further investigate its mechanism of action and its effects on carbonic anhydrase. Another direction is to explore its potential as a cancer treatment, either alone or in combination with other drugs. Additionally, octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate may have potential applications in the treatment of other diseases, such as inflammation and neurological disorders.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate has shown potential in various scientific research applications. It has been found to exhibit inhibitory effects on the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer research.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,5-dichlorophenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O5S/c18-13-6-7-14(19)16(10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGCPRSXNOXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,5-dichlorophenoxy)sulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate
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octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate
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octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate
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octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate
Reactant of Route 5
octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate
Reactant of Route 6
octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

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